4,7-Dibromo-2-phenylbenzo[d]thiazole 4,7-Dibromo-2-phenylbenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 1588440-95-2
VCID: VC2719273
InChI: InChI=1S/C13H7Br2NS/c14-9-6-7-10(15)12-11(9)16-13(17-12)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br
Molecular Formula: C13H7Br2NS
Molecular Weight: 369.08 g/mol

4,7-Dibromo-2-phenylbenzo[d]thiazole

CAS No.: 1588440-95-2

Cat. No.: VC2719273

Molecular Formula: C13H7Br2NS

Molecular Weight: 369.08 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dibromo-2-phenylbenzo[d]thiazole - 1588440-95-2

Specification

CAS No. 1588440-95-2
Molecular Formula C13H7Br2NS
Molecular Weight 369.08 g/mol
IUPAC Name 4,7-dibromo-2-phenyl-1,3-benzothiazole
Standard InChI InChI=1S/C13H7Br2NS/c14-9-6-7-10(15)12-11(9)16-13(17-12)8-4-2-1-3-5-8/h1-7H
Standard InChI Key GRDUECATKOOADC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br

Introduction

Chemical Structure and Identification

4,7-Dibromo-2-phenylbenzo[d]thiazole is identified by specific chemical identifiers that enable precise recognition in scientific literature and databases. The compound's structure consists of a benzothiazole core with strategic substitutions that influence its chemical behavior and biological interactions.

Basic Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers, which are essential for research and regulatory purposes. These identifiers allow for unambiguous reference to the specific molecular structure.

ParameterValue
CAS Number1588440-95-2
IUPAC Name4,7-dibromo-2-phenyl-1,3-benzothiazole
Molecular FormulaC₁₃H₇Br₂NS
Molecular Weight369.08 g/mol
PubChem Compound ID72183425
Notation SystemValue
Standard InChIInChI=1S/C13H7Br2NS/c14-9-6-7-10(15)12-11(9)16-13(17-12)8-4-2-1-3-5-8/h1-7H
Standard InChIKeyGRDUECATKOOADC-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br
Canonical SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3S2)Br)Br

These notation systems are valuable for computational studies and structural database searches, enabling researchers to efficiently identify and work with the compound.

Comparative Analysis with Related Compounds

Understanding the relationship between 4,7-Dibromo-2-phenylbenzo[d]thiazole and structurally similar compounds provides valuable insights into its unique properties and potential applications. This comparative analysis highlights the structural differences and their implications.

Structural Comparisons

The following table presents a comparison of 4,7-Dibromo-2-phenylbenzo[d]thiazole with related benzothiazole derivatives, highlighting key structural differences:

CompoundKey Structural DifferencesComparative Notes
4-Bromo-2-phenylbenzo[d]thiazoleSingle bromine at position 4Less sterically hindered; potentially different electronic distribution
2-Phenylbenzo[d]thiazoleNo bromine substitutionParent structure; less lipophilic; different reactivity profile
4,7-Dichloro-2-phenylbenzo[d]thiazoleChlorine instead of bromineSimilar structure but different halogen properties; potentially different biological activity
4,7-Dibromo-2-methylbenzo[d]thiazoleMethyl instead of phenyl at position 2Smaller substituent at position 2; different electronic and steric effects

These structural differences would influence various properties including solubility, reactivity, and potential biological activities .

Reactivity Comparisons

The presence of two bromine atoms in 4,7-Dibromo-2-phenylbenzo[d]thiazole influences its chemical reactivity compared to related compounds:

  • Enhanced reactivity in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of bromine

  • Potential for metal-catalyzed coupling reactions at bromine positions

  • Different electronic distribution across the benzothiazole ring system compared to mono-brominated or non-brominated analogs

  • Potentially altered coordination chemistry with metals due to the electronic effects of bromine substituents

These differences in reactivity provide opportunities for selective chemical transformations and diverse applications in synthetic chemistry.

Biological Activity Comparisons

While specific biological activity data for 4,7-Dibromo-2-phenylbenzo[d]thiazole is limited in the available literature, structure-activity relationship principles suggest:

  • Potentially enhanced lipophilicity compared to non-brominated analogs, which may influence membrane permeability and bioavailability

  • Possible differences in binding affinity to biological targets due to the electronic effects of bromine atoms

  • Potentially unique interactions with enzymes or receptors based on the specific substitution pattern

  • Different metabolic stability profile compared to related benzothiazole derivatives

These comparative insights, though inferential, provide a framework for understanding the potential biological behavior of 4,7-Dibromo-2-phenylbenzo[d]thiazole in relation to similar compounds.

Research Perspectives and Future Directions

The study of 4,7-Dibromo-2-phenylbenzo[d]thiazole offers several promising research avenues that merit further investigation. This section outlines potential research directions and experimental approaches that could advance our understanding of this compound.

Structure-Activity Relationship Studies

Systematic investigation of structure-activity relationships (SAR) could provide valuable insights into the influence of the dibromination pattern on various properties:

  • Synthesis of a series of analogs with various substitution patterns to compare physical, chemical, and biological properties

  • Comparison of 4,7-dibromo substitution with other dihalogenated patterns (e.g., 4,6-dibromo, 5,7-dibromo) to assess positional effects

  • Investigation of hybrid molecules incorporating the 4,7-dibromo-2-phenylbenzo[d]thiazole scaffold with other bioactive moieties

  • Computational studies to predict structure-property relationships and guide experimental design

These studies would contribute to a more comprehensive understanding of how structural modifications affect the compound's behavior in various contexts.

Analytical Method Development

Development of specific analytical methods for 4,7-Dibromo-2-phenylbenzo[d]thiazole would facilitate its characterization and monitoring:

  • Optimization of chromatographic conditions for HPLC analysis

  • Development of spectroscopic methods for rapid identification and quantification

  • Validation of analytical procedures for quality control purposes

  • Investigation of degradation pathways and identification of degradation products

These analytical approaches would support research applications and potential future development of the compound for specific uses.

Biological Evaluation

Comprehensive biological evaluation would elucidate the potential therapeutic applications of 4,7-Dibromo-2-phenylbenzo[d]thiazole:

  • Antimicrobial screening against diverse bacterial and fungal strains

  • Anticancer activity assessment using various cell lines

  • Investigation of mechanism of action through enzyme inhibition studies

  • Evaluation of structure-based interactions with potential biological targets

  • Assessment of toxicity profiles and safety margins

Such biological evaluations would provide evidence-based insights into the compound's potential pharmaceutical applications and guide further development efforts.

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